molecular formula C7H7F3N2O3 B15278429 Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate

Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate

Cat. No.: B15278429
M. Wt: 224.14 g/mol
InChI Key: VMWCWGJKTUVMNQ-UHFFFAOYSA-N
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Description

Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate is a pyrazole-based ester derivative featuring a trifluoromethoxy (-OCF₃) substituent at position 3, a methyl group at position 1, and a methyl ester at position 3. The trifluoromethoxy group is a strong electron-withdrawing moiety that enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry and agrochemical research . Its synthesis typically involves Ullmann-type coupling or nucleophilic substitution reactions, as inferred from analogous pyrazole derivatization methods .

Properties

Molecular Formula

C7H7F3N2O3

Molecular Weight

224.14 g/mol

IUPAC Name

methyl 2-methyl-5-(trifluoromethoxy)pyrazole-3-carboxylate

InChI

InChI=1S/C7H7F3N2O3/c1-12-4(6(13)14-2)3-5(11-12)15-7(8,9)10/h3H,1-2H3

InChI Key

VMWCWGJKTUVMNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)OC(F)(F)F)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to target proteins, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyrazole Core

Trifluoromethoxy vs. Trifluoromethyl
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid ():
    Replacing the trifluoromethoxy group with trifluoromethyl (-CF₃) increases electron-withdrawing effects but reduces hydrolytic stability. The carboxylic acid group enhances hydrogen-bonding capacity, making it more polar than the methyl ester analog. This compound is often used as an intermediate for further functionalization .
Trifluoromethoxy vs. Methoxy
  • Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate ():
    The methoxy (-OCH₃) group is less electron-withdrawing and less lipophilic than trifluoromethoxy. This substitution reduces metabolic resistance but improves water solubility. The ethyl ester group may slow esterase-mediated hydrolysis compared to the methyl ester .
Trifluoromethoxy vs. Boronate Ester
  • Methyl 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carboxylate ():
    The boronate ester enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the trifluoromethoxy analog. This makes it valuable in synthesizing biaryl structures for drug discovery .

Positional Isomerism and Heterocyclic Modifications

Indazole vs. Pyrazole Core
  • Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate (): Replacing pyrazole with indazole introduces an additional fused benzene ring, increasing aromaticity and planarity.
Substituent Position
  • Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (): The benzyl group at position 1 adds steric bulk and lipophilicity, which may improve blood-brain barrier penetration. The 4-fluorophenyl group at position 3 provides moderate electron-withdrawing effects, though less pronounced than trifluoromethoxy .

Functional Group Variations

Ester vs. Sulfonyl Groups
  • Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate ():
    The sulfonyl (-SO₂) group increases polarity and hydrogen-bond acceptor capacity, making it suitable for targeting polar enzyme active sites. However, this reduces membrane permeability compared to trifluoromethoxy-substituted analogs .
Ester Chain Length
  • Methyl vs. Ethyl Esters :
    Methyl esters (e.g., target compound) hydrolyze faster than ethyl esters (e.g., ) due to reduced steric hindrance. This impacts pharmacokinetics, as ethyl esters may act as prodrugs with delayed release .

Fluorination Patterns

Tetrafluoroalkyl vs. Trifluoroethyl Substituents
  • Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate ():
    The tetrafluoropropyl group introduces greater fluorination, enhancing metabolic stability and lipophilicity. However, increased steric bulk may reduce binding efficiency in some targets .
  • Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate ():
    The trifluoroethyl group balances fluorination and steric effects, offering intermediate lipophilicity and stability compared to tetrafluoropropyl and trifluoromethoxy analogs .

Key Data Table: Structural and Property Comparison

Compound Name Substituents (Position) Molecular Weight Key Properties Applications
Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate -OCF₃ (3), -CH₃ (1), COOCH₃ (5) ~238.1 High lipophilicity, metabolic stability Agrochemicals, kinase inhibitors
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid -CF₃ (3), -COOH (5) ~210.1 Polar, hydrogen-bonding Intermediate for amide/ester synthesis
Methyl 1-methyl-3-boronate-1H-pyrazole-5-carboxylate -Bpin (3) ~279.9 Cross-coupling reactivity Suzuki-Miyaura reactions
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate -OCH₃ (5), COOCH₂CH₃ (3) ~184.2 Moderate solubility, slower hydrolysis Prodrug development
Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate -OCF₃ (5), indazole core ~260.2 Planar, π-π interactions Kinase inhibitors

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